molecular formula C10H20N2O3 B1292631 Tert-butyl 4-(aminooxy)piperidine-1-carboxylate CAS No. 867034-25-1

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate

Cat. No. B1292631
M. Wt: 216.28 g/mol
InChI Key: QMTOYSDJBBDOSV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.28 g/mol .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is 1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-8(5-7-12)15-11/h8H,4-7,11H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.

It has a molecular weight of 216.28 g/mol . The compound is typically stored at a temperature of 4°C .

Scientific Research Applications

    Synthesis of Biologically Active Compounds

    • Field : Organic Chemistry
    • Application : This compound is used as an intermediate in the synthesis of biologically active compounds such as crizotinib .
    • Method : The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
    • Results : The synthesis results in the formation of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .

    Manufacture of Fentanyl Derivatives

    • Field : Pharmaceutical Chemistry
    • Application : This compound is used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcome is the production of various fentanyl derivatives .
  • Protein Degrader Building Blocks
    • Field : Biochemistry
    • Application : This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcome is the development of bifunctional protein degraders .

Safety And Hazards

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is considered hazardous. It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 4-aminooxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-8(15-11)5-7-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTOYSDJBBDOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646808
Record name tert-Butyl 4-(aminooxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate

CAS RN

867034-25-1
Record name tert-Butyl 4-(aminooxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Deprotection of tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]piperidine-1-carboxylate with methylhydrazine following the procedure described for the preparation of Reference Example 9 gave tert-butyl 4-(aminooxy)piperidine-1-carboxylate (1.3 g, 73%) as an amber oil: 1H NMR (500 MHz, CDCl3) δ 1.47 (9H, s), 1.48-1.54 (2H, m), 1.86-1.88 (2H, m), 3.04-3.10 (2H, m), 3.66-3.69 (2H, m), 4.20 (1H, br s), 5.30 (2H, br s).
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methylhydrazine
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Synthesis routes and methods III

Procedure details

Hydrazine solution (1.40 g, 29.0 mmol) was added to a solution of tert-butyl 4-(1,3-dioxoisoindolin-2-yloxy)piperidine-1-carboxylate (5.00 g, 14.5 mmol) in ethanol (50 ml) and stirred at room temperature for 30 minutes. The resulting solid was filtered off and the filtrate was concentrated in vacuo. The residue was triturated with diethyl ether (30 ml), and the resulting solid was filtered off again and concentrated in vacuo to give tert-butyl 4-(aminooxy)piperidine-1-carboxylate (2.75 g, 88%) as a white solid.
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5 g
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Synthesis routes and methods IV

Procedure details

The title compound was prepared from tert-butyl 4-(1,3-dioxoisoindolin-2-yloxy)piperidine-1-carboxylate and hydrazine monohydrate in 85% yield using the same procedure as described in the synthesis of intermediate G
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Synthesis routes and methods V

Procedure details

To 69a (6.93 g, 20 mmol) in 40 mL of DCM was added hydrazine hydrate (2.91 mL, 60 mmol). The mixture was stirred at room temperature for 4 h, cooled in an ice bath for 30 minutes, then filtered. The solid was rinsed with 10 mL of DCM and the filtrate was evaporated. After cooling in the fridge, more solid precipitated and the oil was dissolved in 10 mL of DCM and filtered. The filtrate was evaporated to give 4.31 g (99% yield) of 69b.
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40 mL
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99%

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